molecular formula C17H17FN2O4S B11240022 N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11240022
M. Wt: 364.4 g/mol
InChI Key: HVNKHVYDMOXZMK-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide, also known by its CAS number 147118-36-3, is a compound with the following chemical structure:

Structure: C16H20FN3O3S\text{Structure: } \text{C}_{16}\text{H}_{20}\text{FN}_3\text{O}_3\text{S} Structure: C16​H20​FN3​O3​S

It is a white to pale yellow solid with a melting point of 137-140°C. The compound is an intermediate in the synthesis of rosuvastatin calcium , a potent statin used to lower cholesterol levels .

Preparation Methods

The synthetic route for N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide involves several steps:

  • Hydrogenation of Pyrimidine Ring

    • Start with 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)pyrimidine-5-methanol (the precursor).
    • React with sodium borohydride (NaBH₄) in tetrahydrofuran (THF) to reduce the pyrimidine ring, forming the corresponding dihydrobenzoxazine intermediate.
  • Formylation

    • Treat the dihydrobenzoxazine intermediate with formic acid (HCOOH) to introduce the formyl group at the 5-position.
  • Amidation

    • React the formyl intermediate with methylamine (CH₃NH₂) to form the amide linkage.
  • Sulfonation

    • Introduce the methylsulfonyl group by reacting the amide intermediate with methanesulfonyl chloride (CH₃SO₂Cl).

Chemical Reactions Analysis

    Reactions: The compound can undergo various reactions, including amidation, formylation, and sulfonation.

    Common Reagents and Conditions:

    Major Products: The final product is N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide.

Scientific Research Applications

    Cholesterol Regulation: N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide serves as an intermediate in the synthesis of rosuvastatin calcium, a widely used statin for managing hypercholesterolemia.

    Drug Development: Researchers explore its potential in drug development due to its unique structure and pharmacological properties.

Mechanism of Action

    HMG-CoA Reductase Inhibition: Like other statins, rosuvastatin inhibits HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. By reducing cholesterol synthesis, it lowers LDL cholesterol levels.

Comparison with Similar Compounds

    Uniqueness: N-(4-fluorophenyl)-6-methyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide stands out for its specific substitution pattern and role as a precursor to rosuvastatin.

    Similar Compounds: Other statins, such as atorvastatin, simvastatin, and pravastatin, share similar mechanisms but differ in substituents and pharmacokinetics.

Remember that this compound plays a crucial role in the synthesis of rosuvastatin, often referred to as a “superstatin” due to its efficacy and safety profile

Properties

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-6-methyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C17H17FN2O4S/c1-11-3-8-15-14(9-11)20(25(2,22)23)10-16(24-15)17(21)19-13-6-4-12(18)5-7-13/h3-9,16H,10H2,1-2H3,(H,19,21)

InChI Key

HVNKHVYDMOXZMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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